(R)-Gallopamil hydrochloride

Descripción general

Descripción

®-Gallopamil hydrochloride is a chiral calcium channel blocker belonging to the phenylalkylamine class. It is primarily used in the treatment of cardiovascular diseases, particularly for its anti-anginal and anti-arrhythmic properties. The compound is the enantiomer of gallopamil, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Gallopamil hydrochloride typically involves the resolution of racemic gallopamil. This process can be achieved through chiral chromatography or by using chiral resolving agents. The key steps in the synthesis include:

Formation of the phenylalkylamine core: This involves the reaction of veratraldehyde with a suitable amine under reductive amination conditions.

Resolution of enantiomers: The racemic mixture is separated into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Formation of hydrochloride salt: The resolved ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-Gallopamil hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution of enantiomers and large-scale reactors for the synthesis steps.

Análisis De Reacciones Químicas

Types of Reactions: ®-Gallopamil hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives of the phenylalkylamine core.

Reduction: Reduced amine forms.

Substitution: Substituted aromatic or amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

(R)-Gallopamil hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry

- Chiral Building Block : Used as a chiral building block in synthesizing complex molecules.

- Synthetic Routes : Involves resolution techniques such as chiral chromatography to isolate enantiomers for further study.

Biology

- Calcium Channel Studies : Investigated for its effects on calcium channels across various cell types, contributing to understanding cellular signaling pathways.

Medicine

- Cardiovascular Treatment : Studied for its efficacy in treating cardiovascular diseases, particularly arrhythmias and angina.

- Pharmacokinetics and Pharmacodynamics : Extensive research has been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties .

Industry

- Pharmaceutical Development : Utilized in developing new pharmaceuticals and as a reference standard in analytical chemistry.

Pharmacokinetics

The pharmacokinetics of this compound have been thoroughly investigated. Key findings include:

- Absorption and Clearance : The oral clearance rates are approximately 15.1 L/min for (R)-gallopamil compared to 11.0 L/min for (S)-gallopamil, indicating similar first-pass metabolism characteristics between the enantiomers .

- Half-Life : The half-life of (R)-gallopamil is about 6.2 hours, which is comparable to that of (S)-gallopamil .

- Serum Protein Binding : Binding affinities differ between enantiomers; (S)-gallopamil shows higher free fractions than (R)-gallopamil, impacting their therapeutic profiles .

Data Summary Table

| Parameter | (R)-Gallopamil | (S)-Gallopamil |

|---|---|---|

| Oral Clearance | 15.1 L/min | 11.0 L/min |

| Half-Life | 6.2 hours | 7.2 hours |

| Serum Protein Binding | Lower than (S) | Higher than (R) |

| Effect on PR Interval | No significant change | Significant prolongation |

| Antihypertensive Efficacy | Effective | More pronounced |

Pharmacodynamics

The pharmacodynamic effects of this compound are crucial for its clinical applications:

- Electrophysiological Effects : Unlike (S)-gallopamil, which prolongs the PR interval on ECG readings significantly, (R)-gallopamil does not show such effects at therapeutic doses .

- Efficacy in Hypertension : Clinical studies demonstrate that (R)-gallopamil effectively lowers blood pressure without significant adverse effects over extended periods .

Clinical Trial on Healthy Volunteers

A study involving six healthy male volunteers assessed the pharmacokinetics and pharmacodynamics after administering various doses of gallopamil. Results indicated that while both enantiomers were well-tolerated, only (S)-gallopamil significantly affected cardiac parameters, emphasizing the importance of stereochemistry in therapeutic efficacy .

Long-term Efficacy Study

In a longer-term study assessing antihypertensive effects, (R)-gallopamil was found effective in maintaining blood pressure control over extended periods without significant adverse effects, highlighting its potential as a long-term treatment option for hypertension .

Mecanismo De Acción

®-Gallopamil hydrochloride exerts its effects by blocking L-type calcium channels in cardiac and smooth muscle cells. This inhibition reduces calcium influx, leading to decreased myocardial contractility and vasodilation. The compound specifically targets the alpha-1 subunit of the calcium channel, disrupting the normal flow of calcium ions and thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Verapamil: Another phenylalkylamine calcium channel blocker with similar therapeutic uses.

Diltiazem: A benzothiazepine calcium channel blocker with overlapping clinical applications.

Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.

Uniqueness: ®-Gallopamil hydrochloride is unique due to its specific enantiomeric form, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other calcium channel blockers. Its chiral nature allows for more targeted therapeutic effects and potentially fewer side effects.

Actividad Biológica

(R)-Gallopamil hydrochloride is a calcium channel blocker that has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into its biological activity, pharmacokinetics, and pharmacodynamics, supported by relevant data and case studies.

Overview of this compound

(R)-Gallopamil is an enantiomer of gallopamil, primarily known for its role in managing cardiovascular conditions such as hypertension and angina. As a calcium antagonist, it inhibits the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and decreased cardiac contractility.

Pharmacokinetics

The pharmacokinetics of (R)-gallopamil have been studied extensively. Key findings include:

- Absorption and Clearance : The apparent oral clearance rates for (R)-gallopamil are comparable to those of its counterpart (S)-gallopamil. Studies indicate an oral clearance of approximately 15.1 L/min for (R)-gallopamil versus 11.0 L/min for (S)-gallopamil when administered separately . However, when co-administered with higher doses, both enantiomers exhibited reduced clearance rates due to partial saturation of first-pass metabolism .

- Serum Protein Binding : The binding affinity varies between the two enantiomers, with (S)-gallopamil showing a higher free fraction compared to (R)-gallopamil . This stereoselectivity is crucial as it influences the drug's efficacy and safety profile.

- Half-Life : The half-lives of both enantiomers are similar, with (R)-gallopamil having an average half-life of about 6.2 hours .

Pharmacodynamics

The pharmacodynamic effects of (R)-gallopamil are significant in clinical settings:

- Electrophysiological Effects : A notable effect observed with (S)-gallopamil is the prolongation of the PR interval on ECG readings, indicating its influence on cardiac conduction. In contrast, (R)-gallopamil did not significantly alter the PR interval at therapeutic doses .

- Efficacy in Hypertension : Clinical studies have demonstrated that (R)-gallopamil effectively lowers blood pressure in hypertensive patients. Its mechanism involves relaxation of vascular smooth muscle and reduction in myocardial oxygen demand .

Case Studies

- Clinical Trial on Healthy Volunteers : A study involving six healthy male volunteers assessed the pharmacokinetics and pharmacodynamics of gallopamil after multiple doses. Results indicated that while both enantiomers were well tolerated, only (S)-gallopamil significantly affected cardiac parameters, emphasizing the differential effects based on stereochemistry .

- Long-term Efficacy Study : In a longer-term study assessing the antihypertensive effects of calcium channel blockers, (R)-gallopamil was found to be effective in maintaining blood pressure control over extended periods without significant adverse effects .

Data Summary Table

| Parameter | (R)-Gallopamil | (S)-Gallopamil |

|---|---|---|

| Oral Clearance | 15.1 L/min | 11.0 L/min |

| Half-Life | 6.2 hours | 7.2 hours |

| Serum Protein Binding | Lower than (S) | Higher than (R) |

| Effect on PR Interval | No significant change | Significant prolongation |

| Antihypertensive Efficacy | Effective | More pronounced |

Propiedades

Número CAS |

36622-40-9 |

|---|---|

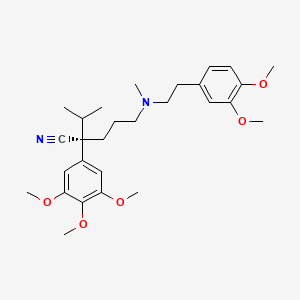

Fórmula molecular |

C28H40N2O5 |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m0/s1 |

Clave InChI |

XQLWNAFCTODIRK-NDEPHWFRSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |

SMILES isomérico |

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

SMILES canónico |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gallopamil, (-)-; (-)-Gallopamil; (-)-D 600; (-)-Methoxyverapamil; (S)-Gallopamil; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.